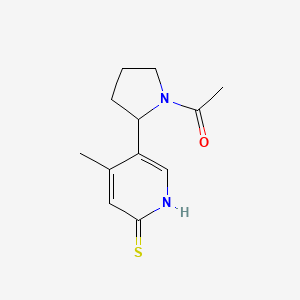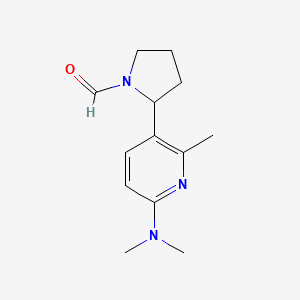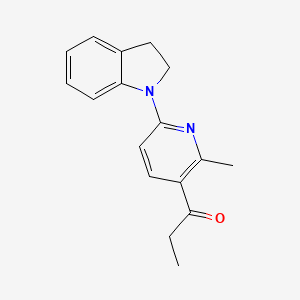
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a pyrrole ring at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with pyrrole under specific conditions. One common method includes the use of chlorinated pyrimidine as a starting material, which undergoes nucleophilic substitution with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrole ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.
Reduction: Formation of 6-Hydroxy-5-(1H-pyrrol-1-yl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrole and pyrimidine rings facilitate this binding through hydrogen bonding and hydrophobic interactions with the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Pyrrol-1-yl)pyrimidin-4-ol: Lacks the chlorine atom at the 6th position.
6-Chloro-4-hydroxypyrimidine: Lacks the pyrrole ring at the 5th position.
6-Chloro-5-(1H-imidazol-1-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is unique due to the combination of the chlorine atom, pyrrole ring, and hydroxyl group on the pyrimidine scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C8H6ClN3O |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
Clé InChI |
RSZCQYPWVZYOCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=C(N=CNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)













